{Thieno[2,3-c]pyridin-2-yl}methanol
CAS No.: 1211505-65-5
Cat. No.: VC8218582
Molecular Formula: C8H7NOS
Molecular Weight: 165.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211505-65-5 |
|---|---|
| Molecular Formula | C8H7NOS |
| Molecular Weight | 165.21 |
| IUPAC Name | thieno[2,3-c]pyridin-2-ylmethanol |
| Standard InChI | InChI=1S/C8H7NOS/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-4,10H,5H2 |
| Standard InChI Key | TWZNEKSPIZTKCX-UHFFFAOYSA-N |
| SMILES | C1=CN=CC2=C1C=C(S2)CO |
| Canonical SMILES | C1=CN=CC2=C1C=C(S2)CO |
Introduction
Chemical Architecture and Physicochemical Properties
{Thieno[2,3-c]pyridin-2-yl}methanol belongs to the thienopyridine family, characterized by a fused bicyclic system where a sulfur-containing thiophene ring merges with a nitrogen-bearing pyridine ring. The specific [2,3-c] fusion pattern denotes the attachment of the thiophene’s 2- and 3-positions to the pyridine’s 3- and 4-positions, respectively. The hydroxymethyl (–CH2OH) substituent at the 2-position introduces polarity and hydrogen-bonding capacity, influencing solubility and molecular interactions .
Molecular Formula and Structural Nuances
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Empirical formula: C9H7NOS (derived from core structure and substituents)
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Molecular weight: 189.23 g/mol (calculated from formula)
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Key functional groups:
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Bicyclic thieno[2,3-c]pyridine core (aromatic, planar)
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Hydroxymethyl group (–CH2OH) at position 2 (hydrophilic, reactive)
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The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the hydroxymethyl group enables derivatization into esters, ethers, or carboxylates for enhanced bioavailability .
Synthetic Methodologies
While no direct synthesis of {thieno[2,3-c]pyridin-2-yl}methanol is documented, analogous routes for thienopyridine derivatives provide actionable insights.
Cyclocondensation Approaches
A common strategy involves cyclizing appropriately substituted precursors. For example:
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Thiophene-aldehyde intermediates: Reacting 2-thiophenecarboxaldehyde with nitromethane under basic conditions yields nitrovinylthiophenes, which can be reduced to ethylamine derivatives .
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Formimine cyclization: Treating 2-(2-thienyl)ethylamine with formaldehyde generates formimine intermediates, which undergo acid-catalyzed cyclization to form tetrahydrothieno[3,2-c]pyridines .
Functionalization of Preformed Cores
Biological Activities and Mechanism
Thienopyridine derivatives exhibit diverse bioactivities, driven by their ability to modulate enzymatic functions and receptor interactions.
Antimicrobial Effects
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Thieno[2,3-d]pyrimidinones: Structural relatives demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 4–16 μg/mL) .
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Mechanism: Interference with bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
Applications in Drug Development
The compound’s scaffold is a versatile platform for designing:
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Antiplatelet agents: Analogous to ticlopidine, a thieno[3,2-c]pyridine derivative that inhibits ADP-induced platelet aggregation .
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CNS therapeutics: Hydroxymethyl groups may enhance blood-brain barrier permeability for neurodegenerative disease targets.
Comparative Analysis with Related Thienopyridines
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